molecular formula C8H7ClN2 B14576660 1-Chloro-4-(1-diazoethyl)benzene CAS No. 61185-76-0

1-Chloro-4-(1-diazoethyl)benzene

Cat. No.: B14576660
CAS No.: 61185-76-0
M. Wt: 166.61 g/mol
InChI Key: JCIMHVIMBQAPDY-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-diazoethyl)benzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-diazoethyl)benzene can be synthesized through several methods. One common approach involves the diazotization of 1-chloro-4-ethylbenzene. This process typically involves the reaction of 1-chloro-4-ethylbenzene with nitrous acid (HNO2) under acidic conditions to form the diazonium salt, which is then converted to the diazo compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-diazoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-diazoethyl)benzene involves its reactivity with nucleophiles and electrophiles. The diazo group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Properties

CAS No.

61185-76-0

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

1-chloro-4-(1-diazoethyl)benzene

InChI

InChI=1S/C8H7ClN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,1H3

InChI Key

JCIMHVIMBQAPDY-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])C1=CC=C(C=C1)Cl

Origin of Product

United States

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